4-(Bromomethyl)-5-cyclopropyl-3-methyl-1,2-oxazole
Description
4-(Bromomethyl)-5-cyclopropyl-3-methyl-1,2-oxazole is a substituted oxazole derivative characterized by a bromomethyl group at position 4, a cyclopropyl substituent at position 5, and a methyl group at position 2. Oxazole rings are five-membered heterocycles containing one oxygen and one nitrogen atom, making them versatile scaffolds in medicinal chemistry and materials science. The bromomethyl group introduces reactivity for further functionalization (e.g., nucleophilic substitution), while the cyclopropyl moiety contributes steric and electronic effects that influence the compound’s stability and interactions .
Properties
IUPAC Name |
4-(bromomethyl)-5-cyclopropyl-3-methyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-5-7(4-9)8(11-10-5)6-2-3-6/h6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPNJUCAENRVGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1CBr)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878204-50-3 | |
| Record name | 4-(bromomethyl)-5-cyclopropyl-3-methyl-1,2-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-5-cyclopropyl-3-methyl-1,2-oxazole typically involves the bromination of a suitable precursor. One common method involves the reaction of 5-cyclopropyl-3-methyl-1,2-oxazole with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-5-cyclopropyl-3-methyl-1,2-oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which can have different functional groups such as amines, thiols, or hydroxyl groups, depending on the reagents used .
Scientific Research Applications
4-(Bromomethyl)-5-cyclopropyl-3-methyl-1,2-oxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-5-cyclopropyl-3-methyl-1,2-oxazole involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 4-(Bromomethyl)-5-cyclopropyl-3-methyl-1,2-oxazole with structurally related compounds from the evidence:
Physicochemical Properties
IR Spectroscopy :
- C-Br stretches in bromomethyl-substituted compounds appear at 533–561 cm⁻¹ (e.g., 5-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione ).
- Cyclopropyl C-H stretches (sp³ hybridized) typically occur near 2980–3087 cm⁻¹ , distinct from aromatic C-H stretches .
NMR Spectroscopy :
Mass Spectrometry :
- Molecular ion peaks (M⁺ or [M+H]⁺) align with calculated weights (e.g., m/z 253 for 5-[4-(bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole ).
Biological Activity
4-(Bromomethyl)-5-cyclopropyl-3-methyl-1,2-oxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is CHBrNO, with a molecular weight of approximately 217.08 g/mol. The compound features a bromomethyl group and a cyclopropyl moiety, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or receptor modulation. The oxazole ring may participate in hydrogen bonding and π-π interactions, enhancing its affinity for biological targets.
Anticancer Activity
The anticancer potential of oxazole derivatives is well-documented. Compounds with similar structures have demonstrated cytotoxic effects against different cancer cell lines. For example, a study highlighted the anticancer activity of oxazole sulfonamides that inhibited tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Although specific studies on this compound are scarce, its structural analogs suggest potential in cancer therapy.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key factors influencing its activity include:
- Substitution Patterns : Variations in the bromomethyl and cyclopropyl groups can significantly alter potency and selectivity.
- Oxazole Ring Modifications : Substituents on the oxazole ring may enhance interactions with target proteins.
| Compound | Activity Type | Observed Effects |
|---|---|---|
| This compound | Antimicrobial | Potential inhibition of bacterial growth |
| Similar Oxazoles | Anticancer | Induction of apoptosis in cancer cell lines |
Case Studies
- Anticancer Evaluation : A series of oxazole derivatives were tested against various cancer cell lines, showing significant growth inhibition at low micromolar concentrations. Compounds with a cyclopropyl group often exhibited enhanced metabolic stability and selectivity .
- Enzyme Inhibition Studies : Research on related compounds demonstrated that modifications in the oxazole structure could lead to potent inhibitors of key enzymes involved in metabolic pathways relevant to cancer progression .
Q & A
Q. What synthetic methodologies are commonly employed for preparing 4-(Bromomethyl)-5-cyclopropyl-3-methyl-1,2-oxazole, and what are critical reaction parameters?
- Methodological Answer: While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous brominated heterocycles (e.g., 4-(Bromomethyl)-5-methyl-3-phenylisoxazole) are synthesized via nucleophilic substitution or cyclization reactions. Key parameters include:
- Reagent stoichiometry: Ensuring precise molar ratios of brominating agents (e.g., NBS or PBr₃) to precursor alcohols.
- Reaction time/temperature: Reflux conditions (e.g., 4–6 hours at 70–80°C) to achieve optimal yield .
- Catalysts: Use of acid catalysts (e.g., glacial acetic acid) to facilitate cyclization, as seen in triazole synthesis .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substitution patterns (e.g., bromomethyl and cyclopropyl groups). For example, a singlet at δ ~2.48 ppm may indicate methyl groups adjacent to electronegative atoms .
- Infrared Spectroscopy (IR): Peaks at ~563 cm⁻¹ (C-Br stretch) and ~1527 cm⁻¹ (C=N/C-O) help validate functional groups .
- Melting Point (mp): Cross-referencing experimental mp values (e.g., 72–114°C for analogous brominated oxazoles) with literature ensures purity .
Advanced Research Questions
Q. How does the bromomethyl group influence the reactivity of the oxazole core in cross-coupling reactions?
- Methodological Answer: The bromomethyl group serves as a versatile electrophilic site for Suzuki-Miyaura or Buchwald-Hartwig couplings. Challenges include:
- Steric hindrance: The cyclopropyl substituent may reduce accessibility to the bromomethyl site, necessitating bulky ligands (e.g., XPhos) or elevated temperatures .
- Competing side reactions: Base-sensitive oxazole rings may decompose under strong basic conditions; thus, milder bases (e.g., K₂CO₃) are recommended .
Q. What strategies resolve contradictions in spectroscopic data during characterization?
- Methodological Answer:
- Multi-technique validation: Combine NMR, IR, and elemental analysis to resolve ambiguities. For instance, discrepancies in NH proton signals in NMR may require IR confirmation of hydrogen bonding .
- Computational modeling: Density Functional Theory (DFT) simulations can predict NMR/IR spectra for comparison with experimental data.
- Crystallography: Single-crystal X-ray diffraction (if feasible) provides definitive structural confirmation .
Q. How can researchers functionalize the cyclopropyl substituent without ring-opening?
- Methodological Answer:
- Selective reaction conditions: Use low-temperature (<0°C) electrophilic substitutions (e.g., nitration) to minimize strain-induced ring-opening.
- Protecting groups: Temporarily shield the cyclopropane (e.g., via silylation) during transformations of other functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
